2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide linker connected to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene moiety. This structure combines a hydrogen-bond-accepting pyridazinone ring with a thiadiazole-derived enamine system, which may enhance electronic conjugation and biological interactions.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-10-3-1-9(2-4-10)11-5-6-13(22)20(19-11)7-12(21)17-14-18-16-8-23-14/h1-6,8H,7H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVISBYWLGVKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone ring, followed by the introduction of the chlorophenyl group. The thiadiazole moiety is then synthesized and coupled with the pyridazinone intermediate under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pH, and the use of solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Medicine: Research investigates its potential as a drug candidate for treating various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Piperazine-containing derivatives (e.g., 6b) exhibit higher molecular weights (>500 g/mol), which may limit oral bioavailability .
Electronic and Steric Influences: Thiadiazolylidene moieties (target compound and 6f) introduce strong electron-withdrawing effects, stabilizing enamine tautomers and altering reactivity compared to triazole (6 m) or antipyrine (6b) systems . The absence of a cyanophenyl group (cf.
Synthetic Accessibility :
- Thiadiazolylidene-acetamide hybrids (target compound and 6f) require multi-step syntheses involving cycloaddition or condensation, whereas triazole derivatives (6 m) are synthesized via 1,3-dipolar cycloaddition with higher yields (55–62%) .
Thermal Stability: Melting points >300°C for 6f suggest high thermal stability due to extended conjugation and rigid thienothiophene cores, whereas pyridazinone-antipyrine hybrids (6b) melt at lower temperatures (204–205°C) .
Research Findings and Implications
- Biological Activity: Piperazine-pyridazinone derivatives (e.g., 6b, 6h) demonstrate moderate to high yields (42–62%) and are frequently explored as kinase or protease inhibitors, though the target compound’s thiadiazolylidene group may confer unique selectivity .
- Spectroscopic Trends: IR peaks for C=O in pyridazinone derivatives (1644–1716 cm⁻¹) are consistent across analogs, indicating minimal electronic disruption from substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
